5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one
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Overview
Description
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 3rd position, and a ketone group at the 8th position of the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a precursor containing a fluorine-substituted aromatic ring and a methoxy group can undergo cyclization in the presence of a suitable catalyst to form the desired naphthyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthyridine derivatives, while reduction can produce alcohol-substituted naphthyridines.
Scientific Research Applications
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,7-naphthyridin-8(7H)-one: Lacks the methoxy group at the 3rd position.
3-Methoxy-1,7-naphthyridin-8(7H)-one: Lacks the fluorine atom at the 5th position.
1,7-Naphthyridin-8(7H)-one: Lacks both the fluorine atom and methoxy group.
Uniqueness
The presence of both the fluorine atom and methoxy group in 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one makes it unique compared to similar compounds
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
5-fluoro-3-methoxy-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C9H7FN2O2/c1-14-5-2-6-7(10)4-12-9(13)8(6)11-3-5/h2-4H,1H3,(H,12,13) |
InChI Key |
PVEFXRHGXYTRQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=O)NC=C2F)N=C1 |
Origin of Product |
United States |
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